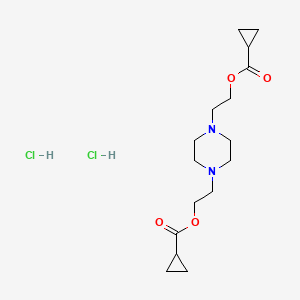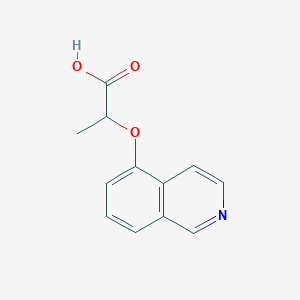
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-: is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.1.0]heptane framework with a carbonyl chloride functional group at the 7th position and two methyl groups at the 3rd and 6th positions. The stereochemistry is specified as (1alpha,6alpha,7beta), indicating the spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Subsequent functionalization steps introduce the carbonyl chloride group and the methyl substituents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, forming amides or esters.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and bases are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include amides, esters, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Carbonyl chloride compounds: Molecules with the carbonyl chloride functional group but different core structures.
Uniqueness
The uniqueness of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- lies in its specific combination of a bicyclic framework with a carbonyl chloride group and methyl substituents, which imparts distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of Bicyclo(410)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
98973-72-9 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
(1R,6R,7S)-3,6-dimethylbicyclo[4.1.0]hept-2-ene-7-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-6-3-4-10(2)7(5-6)8(10)9(11)12/h5,7-8H,3-4H2,1-2H3/t7-,8-,10-/m1/s1 |
InChI 键 |
FIGFUHYDKWUBQU-NQMVMOMDSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@@H]([C@@]2(CC1)C)C(=O)Cl |
规范 SMILES |
CC1=CC2C(C2(CC1)C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
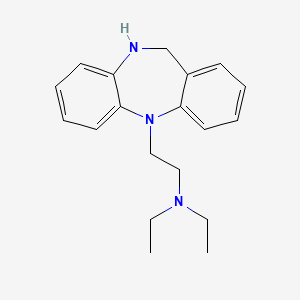
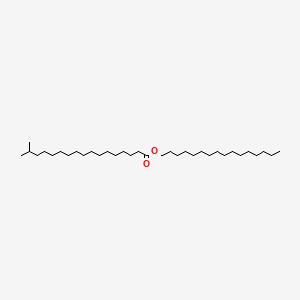
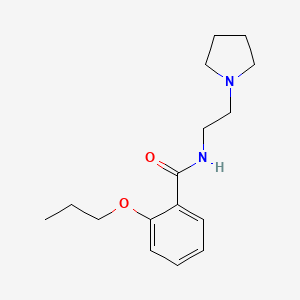
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
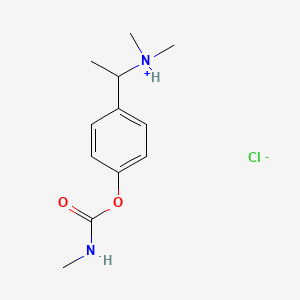
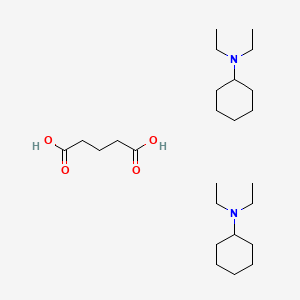
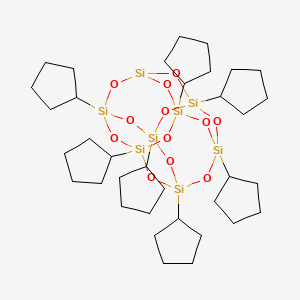
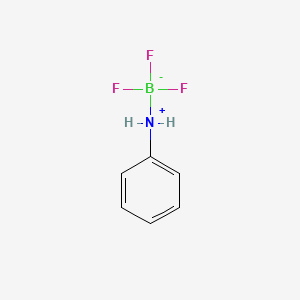
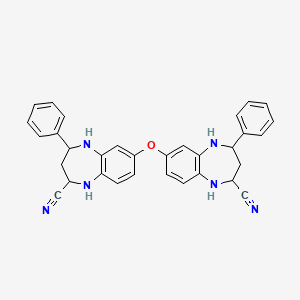
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
